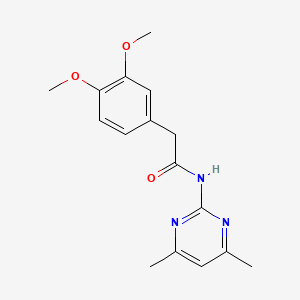![molecular formula C11H10FN3OS2 B14960245 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide CAS No. 887041-98-7](/img/structure/B14960245.png)
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features a 1,3,4-thiadiazole ring, a fluorobenzyl group, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form the intermediate 4-fluorobenzylthiourea. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Analyse Chemischer Reaktionen
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide moiety using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Agriculture: It has been explored as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s unique structural features make it a potential building block for the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. The thiadiazole ring and the fluorobenzyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function .
Vergleich Mit ähnlichen Verbindungen
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives such as:
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound also features a thiadiazole ring and a fluorobenzyl group but differs in its additional indole moiety, which enhances its antibacterial activity.
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Similar to the previous compound, this derivative has a chlorobenzyl group instead of a fluorobenzyl group, which affects its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
887041-98-7 |
|---|---|
Molekularformel |
C11H10FN3OS2 |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10FN3OS2/c12-9-3-1-8(2-4-9)5-17-6-10(16)14-11-15-13-7-18-11/h1-4,7H,5-6H2,(H,14,15,16) |
InChI-Schlüssel |
JDPFJXQDXJUHLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=NN=CS2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Cyanophenyl)carbamoyl]phenyl acetate](/img/structure/B14960164.png)
![3,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B14960169.png)
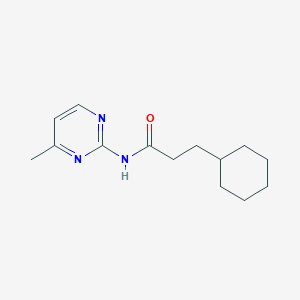
![2,4-dichloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B14960174.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B14960177.png)
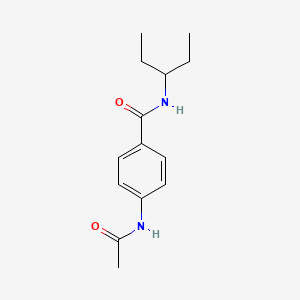
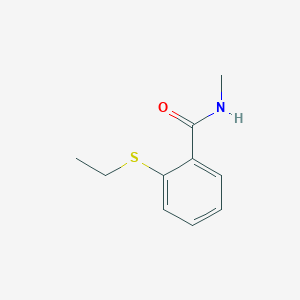
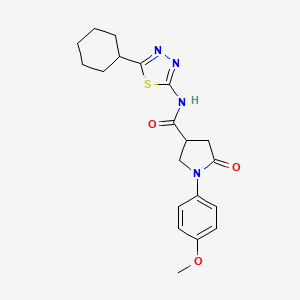
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B14960220.png)
![2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide](/img/structure/B14960224.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)
